

# Technical Monograph: 6-Chloropyridin-2-yl Acetate[1][2]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 6-Chloropyridin-2-yl acetate

CAS No.: 138376-65-5

Cat. No.: B590562

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## Part 1: Executive Identity & Structural Disambiguation

Primary Target: **6-Chloropyridin-2-yl acetate** CAS Number:138376-65-5 Molecular Formula:

Molecular Weight: 171.58 g/mol

### Critical Disambiguation for Medicinal Chemists

In high-throughput drug discovery—specifically within kinase inhibitor development (e.g., TAM, Map4k1)—nomenclature overlap frequently occurs between the O-acetylated pyridone (Target A) and the side-chain acetate ester (Target B).

While the user request specifies the name for Target A, the application context often implies Target B. This guide addresses the primary target while providing necessary technical context for the homolog to ensure experimental validity.

Feature	Target A (Primary Topic)	Target B (Common Drug Scaffold)
Systematic Name	6-Chloropyridin-2-yl acetate	Methyl 2-(6-chloropyridin-2-yl)acetate
CAS Number	138376-65-5	161807-18-7
Structure	Pyridine ring with -O-COMe at C2	Pyridine ring with -CH <sub>2</sub> -COOMe at C2
Core Reactivity	Activated Ester / Masked Pyridone	C-H Acidic Methylene / Electrophilic Ester
Primary Use	Prodrugs, Activation	Linker Synthesis, Heterocycle Construction

## Part 2: Synthesis & Regiochemical Control

### Synthesis of 6-Chloropyridin-2-yl Acetate (CAS 138376-65-5)

The synthesis relies on the O-acylation of the ambident nucleophile 6-chloro-2-pyridone. The reaction is kinetically controlled to favor the O-isomer over the N-isomer (1-acetyl-6-chloro-1,2-dihydropyridin-2-one).

#### Protocol A: Anhydride Activation

- Reagents: 6-Chloro-2-hydroxypyridine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent/base).
- Conditions:  
, 2 hours.
- Mechanism: Pyridine acts as a nucleophilic catalyst, forming the reactive -acetylpyridinium intermediate, which transfers the acetyl group to the pyridyl oxygen.

Step-by-Step Methodology:

- Charge a dried round-bottom flask with 6-chloro-2-hydroxypyridine (10 mmol) under .
- Add anhydrous pyridine (5 mL/mmol). Cool to .
- Add acetic anhydride (12 mmol) dropwise over 10 minutes to prevent exotherms.
- Allow to warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hex 1:4). Note: The ester typically has a higher   
 than the starting pyridone.
- Workup: Quench with ice water. Extract with DCM (   
 ). Wash organics with 1M HCl (to remove pyridine), then brine. Dry over   
 .
- Purification: Flash chromatography is rarely needed if washed thoroughly; recrystallize from hexanes if necessary.

## Synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate (CAS 161807-18-7)

For researchers targeting the carbon-linked scaffold, the Reformatsky Route offers the highest fidelity, avoiding the harsh conditions of malonate decarboxylation.

### Protocol B: Reformatsky Cross-Coupling

- Reagents: 2-Bromo-6-chloropyridine, Methyl bromoacetate, Activated Zn dust, THF.
- Mechanism: Oxidative addition of Zn into methyl bromoacetate forms the organozinc enolate, which undergoes substitution at the pyridine C2 position (often catalyzed by Ni or Pd if the pyridine is unreactive, though 2-bromo-pyridines are sufficiently electrophilic).

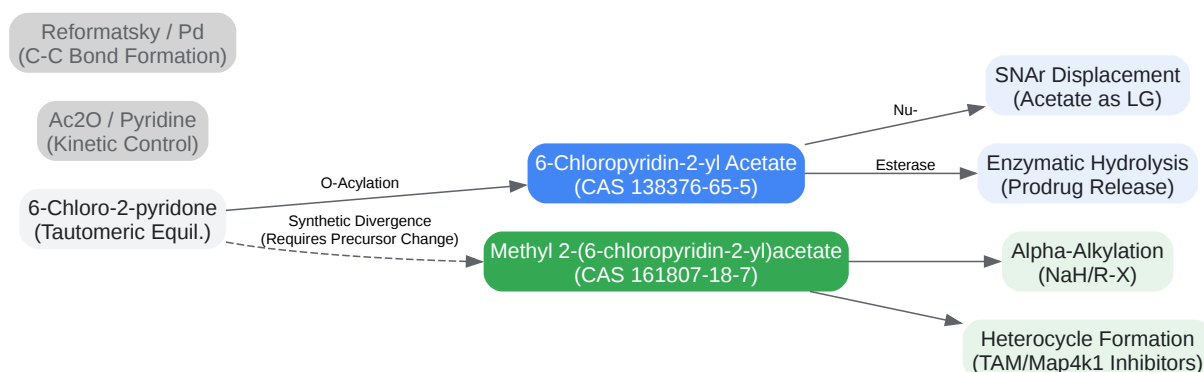
Step-by-Step Methodology:

- Zinc Activation: Treat Zn dust with dilute HCl, wash with water/acetone/ether, and dry under high vacuum.
- Suspend activated Zn (15 mmol) in dry THF. Add trimethylsilyl chloride (TMSCl) (0.1 eq) to initiate.
- Add methyl bromoacetate (12 mmol) dropwise at reflux to generate the Reformatsky reagent.
- Add 2-bromo-6-chloropyridine (10 mmol) and a catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 5 mol%) if direct addition is sluggish.
- Reflux for 4-6 hours.
- Quench: Cool and quench with 1M HCl. Extract with EtOAc.[1]

## Part 3: Mechanistic Reactivity & Applications

### Reactivity Diagram

The following diagram illustrates the divergent pathways for the O-acetyl (CAS 138376-65-5) versus the Side-chain (CAS 161807-18-7) derivatives.



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Figure 1: Divergent synthesis and reactivity profiles. The blue path represents the O-acetyl ester (CAS 138376-65-5); the green path represents the side-chain ester (CAS 161807-18-7).

## Drug Development Applications[1][4]

### 1. The "Activated Leaving Group" Strategy (CAS 138376-65-5)

In medicinal chemistry, the 2-acetoxy group transforms the typically inert pyridone oxygen into a leaving group. While less reactive than a triflate (-OTf), the acetate is stable enough for storage but reactive enough for

reactions with strong nucleophiles (e.g., thiols, amines) at elevated temperatures.

- Mechanism: Addition-Elimination at C2.
- Utility: Late-stage functionalization of the pyridine core without using highly sensitive sulfonyl chlorides.

### 2. The Kinase Inhibitor Scaffold (CAS 161807-18-7 Context)

For researchers working on TAM (Tyro3, Axl, Mer) or Map4k1 inhibitors, the side-chain ester is the critical intermediate.

- Alpha-Alkylation: The methylene protons at C2 (pKa ~19-20) are easily deprotonated by NaH or LiHMDS. This allows for the introduction of gem-dimethyl groups or spiro-cycles, a common tactic to improve metabolic stability (blocking metabolic oxidation at the benzylic position).
- Decarboxylative Coupling: As noted in recent literature (Niwa et al.), the potassium salt of the acid (derived from hydrolysis of 161807-18-7) undergoes Pd-catalyzed decarboxylative cross-coupling with aryl halides, forming biaryl motifs ubiquitous in oncology drugs.

## Part 4: Analytical Profile & Stability

Property	6-Chloropyridin-2-yl Acetate	Methyl 2-(6-chloropyridin-2-yl)acetate
Physical State	Colorless Oil / Low-melting solid	Pale Yellow Oil / Solid
Storage	, Desiccated	, Inert Atmosphere
Stability	Hydrolysis Prone. Reverts to pyridone in moisture.	Stable. Avoid strong bases unless reacting.
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	2.35 (s, 3H, Ac), 7.1-7.8 (m, 3H, Ar)	3.69 (s, 3H, OMe), 3.85 (s, 2H, CH <sub>2</sub> )
Key IR Signal	~1760 (Phenolic Ester)	~1740 (Aliphatic Ester)

## Handling Precautions

- Hydrolysis Risk (CAS 138376-65-5): The O-acetyl bond is labile. Avoid protic solvents (MeOH, EtOH) during workup unless buffered. Use treated with basic alumina for NMR to prevent in-tube hydrolysis.
- Enolization (CAS 161807-18-7): The side-chain ester can undergo Claisen condensation with itself if left in the presence of strong base and heat.

## References

- ChemicalBook. (n.d.). **6-Chloropyridin-2-yl acetate** CAS#: 138376-65-5.[2][3] Retrieved from
- Niwa, T., Yorimitsu, H., & Oshima, K. (2007). Palladium-catalyzed Decarboxylative Couplings of 2-(2-Azaaryl)acetates with Aryl Halides and Triflates. *Angewandte Chemie International Edition*.
- BenchChem. (n.d.). Methyl 2-(6-chloropyridin-2-yl)acetate Structure and Data. Retrieved from

- Fluorochem. (n.d.). Acetic acid 6-chloro-pyridin-2-yl ester. Retrieved from
- World Intellectual Property Organization. (2017). WO2017035366A1 - Pyrrolopyrimidine derivatives as TAM inhibitors. (Demonstrates application of the homologous scaffold in drug discovery).

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## Sources

- [1. WO2013134562A1 - Triazolone compounds and uses thereof - Google Patents \[patents.google.com\]](#)
- [2. fluorochem.co.uk \[fluorochem.co.uk\]](#)
- [3. 6-Chloropyridin-2-yl Acetate|Research Chemical \[benchchem.com\]](#)
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